Hydroxyethyl Linker Introduces H‑Bond Donor Capability Absent in Deoxygenated Analog
Compared to the closest deoxygenated analog, 4-ethoxy-N-[2-(furan-3-yl)ethyl]-3,5-dimethylbenzenesulfonamide (lacking the hydroxy group on the ethylene linker), the target compound possesses a secondary alcohol that provides one additional hydrogen-bond donor (HBD count = 2 vs. 1) and one additional hydrogen-bond acceptor (HBA count = 6 vs. 5) [1][2]. This alters the molecular recognition capacity, as HBD count is a critical determinant of ligand–target interaction strength and specificity [3].
| Evidence Dimension | Hydrogen-bond donor count (computed) |
|---|---|
| Target Compound Data | HBD = 2; HBA = 6 (PubChem CID 71798372) [1] |
| Comparator Or Baseline | 4-ethoxy-N-[2-(furan-3-yl)ethyl]-3,5-dimethylbenzenesulfonamide (PubChem CID 54131210): HBD = 1; HBA = 5 [2] |
| Quantified Difference | +1 HBD; +1 HBA for target compound |
| Conditions | Computed using Cactvs 3.4.8.18 topological descriptors; no experimental binding data available for either compound |
Why This Matters
The additional H‑bond donor enables interactions with target residues that are sterically and electrostatically inaccessible to the deoxy analog, directly impacting target selectivity in structure‑based drug design programs.
- [1] PubChem. 4-ethoxy-N-(2-(furan-3-yl)-2-hydroxyethyl)-3,5-dimethylbenzenesulfonamide. Compound Summary CID 71798372 (HBD = 2; HBA = 6). https://pubchem.ncbi.nlm.nih.gov/compound/71798372 View Source
- [2] PubChem. 4-ethoxy-N-[2-(furan-3-yl)ethyl]-3,5-dimethylbenzenesulfonamide. Compound Summary CID 54131210 (HBD = 1; HBA = 5). https://pubchem.ncbi.nlm.nih.gov/compound/54131210 View Source
- [3] Kenny, P.W. (2022) Hydrogen-bond donors in drug design. Journal of Medicinal Chemistry, 65(21), 14261–14275. https://doi.org/10.1021/acs.jmedchem.2c01449 View Source
